CP-67804
Description
Contextualization of Quinolone Derivatives in Biomedical Research
Quinolone derivatives represent a significant class of heterocyclic organic compounds that have garnered considerable attention in biomedical research due to their diverse biological activities rsc.orgmdpi.compreprints.org. Initially recognized for their potent antibacterial properties, quinolones have been widely used as a first-line treatment for various bacterial infections rsc.orgmdpi.compreprints.org. The core 4-quinolone scaffold allows for chemical modifications at various positions, including N-1, C-2, C-3, C-5, C-6, C-7, and C-8, which can significantly influence their physical, chemical, pharmacokinetic, and pharmacological characteristics rsc.org.
Beyond their established role as antibacterial agents targeting bacterial DNA gyrase and topoisomerase IV, research has revealed a broader spectrum of activities for quinolone derivatives rsc.orgmdpi.compreprints.orgresearchgate.net. These include potential applications in treating infectious diseases such as malaria, parasitic infections, fungal infections, and viral infections like hepatitis, HIV, and herpes rsc.org. Furthermore, recent studies highlight the potential of quinolone derivatives in addressing various acute and chronic conditions, including pain, ischemia, immunomodulation, inflammation, and notably, cancer rsc.orgmdpi.compreprints.org. The versatility of the quinolone scaffold makes it a valuable lead compound and a subject of ongoing investigation in the development of new therapeutic agents rsc.orgpreprints.org.
Significance of Eukaryotic Topoisomerase II as a Molecular Target in Research
Eukaryotic DNA topoisomerase II (Topo II) is an essential nuclear enzyme critical for fundamental DNA processes such as replication, transcription, recombination, and chromosome segregation researchgate.netbiorxiv.orgscispace.comresearchgate.net. This enzyme manages DNA topology by creating transient double-strand breaks, passing an intact DNA segment through the break, and then resealing it researchgate.netbiorxiv.orgscispace.com. This process is vital for resolving topological issues like supercoiling, knots, and tangles that arise during DNA metabolism researchgate.netbiorxiv.orgscispace.com.
Given its indispensable role in cell division and maintaining genomic integrity, Topo II has become a crucial molecular target in biomedical research, particularly in the development of anticancer therapies researchgate.netscispace.comresearchgate.netwikipedia.org. Many successful chemotherapeutic drugs exert their effects by targeting Topo II researchgate.netresearchgate.netwikipedia.org. These drugs, often referred to as topoisomerase II poisons, trap the enzyme in a covalent complex with cleaved DNA, leading to DNA breaks and ultimately triggering cell death pathways researchgate.netresearchgate.net. The importance of Topo II in rapidly proliferating cells makes it an attractive target for inhibiting cancer cell growth scispace.comwikipedia.org. Research continues to explore the intricate mechanisms of Topo II and how its function can be modulated for therapeutic benefit researchgate.netbiorxiv.orgscispace.com.
Overview of CP-67804 as a Quinolone-Based Topoisomerase II Modulator in Preclinical Studies
This compound is a quinolone derivative that has been investigated in preclinical studies for its activity as a topoisomerase II-targeted agent medchemexpress.comoup.comnih.govmedchemexpress.com. Research indicates that this compound effectively enhances DNA cleavage mediated by eukaryotic topoisomerase II medchemexpress.comoup.comnih.govmedchemexpress.com. This mechanism of action is distinct from some other topoisomerase II inhibitors, such as etoposide (B1684455), which primarily stabilize the enzyme-DNA cleavage complex by inhibiting DNA religation nih.gov. In contrast, this compound increases topoisomerase II-mediated DNA breakages by enhancing the enzyme's forward rate of cleavage medchemexpress.com.
Preclinical studies, including those utilizing Drosophila melanogaster topoisomerase II and Chinese hamster ovary cells, have explored the effects of this compound nih.govresearchgate.net. These studies have compared its potency to known topoisomerase II-targeted agents like etoposide nih.govresearchgate.net. Findings suggest that this compound can induce enzyme-mediated DNA cleavage in vitro at concentrations comparable to those of etoposide psu.edu. Furthermore, studies in mammalian cells have indicated that topoisomerase II is a physiological target for this compound, suggesting its potential as an antineoplastic agent nih.gov.
Research has also investigated the structural features of quinolone derivatives that influence their potency against eukaryotic topoisomerase II, with studies comparing this compound to related compounds like CP-115,953 and CP-115,955 researchgate.netresearchgate.netnih.gov. These comparisons highlight how alterations in ring substituents can differentially affect the ability of quinolone-based drugs to enhance DNA cleavage and inhibit catalytic strand passage researchgate.netresearchgate.netnih.gov.
Preclinical findings on this compound underscore its role as a quinolone-based modulator of eukaryotic topoisomerase II, primarily by enhancing DNA cleavage. This mechanism distinguishes it from some other Topo II inhibitors and supports its investigation as a potential antineoplastic agent in research settings medchemexpress.comnih.gov.
Detailed Research Findings:
Studies comparing this compound and CP-115,953 on Drosophila melanogaster topoisomerase II enzymatic activities demonstrated that both compounds enhanced the enzyme's pre- and post-strand passage DNA cleavage activities. This compound showed potency nearly equivalent to etoposide in this regard nih.govresearchgate.net. Unlike etoposide, neither this compound nor CP-115,953 significantly impaired the enzyme's ability to religate cleaved DNA nih.gov.
Cytotoxicity studies in wild-type Chinese hamster ovary cells showed that both this compound and CP-115,953 were cytotoxic nih.gov. Cross-resistance studies using an epipodophyllotoxin-resistant Chinese hamster ovary cell line (VpmR-5) indicated that this line showed cross-resistance to this compound (approximately 3.7-fold) and CP-115,953 (approximately 1.3-fold) nih.gov. While less pronounced than the resistance observed for etoposide (approximately 12-fold), this cross-resistance further supports topoisomerase II as a physiological target for these quinolone derivatives in mammalian cells nih.gov.
The influence of structural modifications on the activity of quinolone derivatives, including this compound, has been explored. For instance, studies comparing CP-115,955 (a 6-fluoro analog) with CP-115,953 (a 6,8-difluoro analog) and this compound (the N-1 ethyl-substituted derivative of the difluoro parent) indicated that the presence of a C-8 fluorine atom increased the potency of quinolone derivatives against eukaryotic topoisomerase II and mammalian cells nih.gov. Removal of the C-8 fluoro group in CP-115,955, compared to CP-115,953, decreased the ability to enhance enzyme-mediated DNA cleavage and inhibit DNA relaxation, as well as reduced cytotoxicity nih.gov.
Table: Comparison of this compound and CP-115,953 Effects on Drosophila melanogaster Topoisomerase II and CHO Cells
| Compound | Effect on Pre- & Post-Strand Passage DNA Cleavage Enhancement (D. melanogaster Topo II) | Effect on DNA Religation (D. melanogaster Topo II) | Cytotoxicity in Wild-Type CHO Cells | Cross-Resistance in VpmR-5 CHO Cells (Fold) |
| This compound | Nearly as potent as etoposide nih.govresearchgate.net | Did not significantly impair nih.gov | Cytotoxic nih.gov | ~3.7 nih.gov |
| CP-115,953 | Approximately 2 times more potent than etoposide nih.govresearchgate.net | Did not significantly impair nih.gov | Cytotoxic nih.gov | ~1.3 nih.gov |
| Etoposide | Potent enhancer nih.govresearchgate.net | Primarily inhibits religation nih.gov | Cytotoxic nih.gov | ~12 nih.gov |
Table: Influence of C-8 Fluorine on Quinolone Activity
| Compound | C-8 Fluorine | Enhancement of Enzyme-Mediated DNA Cleavage | Inhibition of DNA Relaxation | Cytotoxicity in CHO Cells |
| CP-115,953 | Present | Higher nih.gov | Higher nih.gov | Higher nih.gov |
| CP-115,955 | Absent | Decreased (~2.5-fold vs. CP-115,953) nih.gov | Reduced nih.gov | Decreased nih.gov |
These detailed findings from preclinical studies provide valuable insights into the mechanism of action and potential of this compound as a topoisomerase II modulator.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-ethyl-6,8-difluoro-7-(4-hydroxyphenyl)-4-oxoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F2NO4/c1-2-21-8-12(18(24)25)17(23)11-7-13(19)14(15(20)16(11)21)9-3-5-10(22)6-4-9/h3-8,22H,2H2,1H3,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYERGISJXHBTKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C(=C21)F)C3=CC=C(C=C3)O)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20146176 | |
| Record name | CP 67804 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20146176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103978-08-1 | |
| Record name | CP 67804 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103978081 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CP 67804 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20146176 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CP-67804 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZN5VAL7BML | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular and Cellular Pharmacology of Cp 67804
Mechanism of Action on Eukaryotic Topoisomerase II: Enhancement of DNA Cleavage
CP-67804 exerts its effects by fundamentally altering the catalytic cycle of eukaryotic topoisomerase II. This enzyme is crucial for managing DNA topology by introducing transient double-strand breaks, allowing for the passage of another DNA segment, and then religating the break. Research has demonstrated that this compound effectively enhances the DNA cleavage mediated by eukaryotic topoisomerase II. medchemexpress.com It promotes the formation of the "cleavage complex," an intermediate state where the enzyme is covalently bound to the 5' ends of the cleaved DNA. By stabilizing this complex, this compound increases the steady-state level of DNA double-strand breaks. medchemexpress.com
The mechanism involves an increase in the forward rate of enzyme-mediated DNA cleavage. medchemexpress.com This action converts topoisomerase II into a cellular poison, as the accumulation of DNA double-strand breaks can trigger programmed cell death, or apoptosis.
Distinct Molecular Interaction Profile Compared to DNA Religation Inhibitors
A key feature that distinguishes this compound from many other well-known topoisomerase II-targeted anticancer drugs, such as etoposide (B1684455), is its effect on the DNA religation step. While agents like etoposide primarily stabilize the cleavage complex by inhibiting the ability of topoisomerase II to re-ligate the broken DNA strands, this compound does not impair this function. Studies have shown that even in the presence of this compound, topoisomerase II retains its capacity to religate the cleaved DNA.
This indicates a novel mechanism of action for a topoisomerase II-targeted agent. The enhancement of the forward cleavage rate, rather than the inhibition of the religation rate, represents a distinct molecular interaction profile. This unique mechanism suggests that this compound and its analogs represent a novel class of topoisomerase II-targeted drugs.
Comparative Analysis of this compound Activity with Reference Topoisomerase II Agents
The potency of this compound has been evaluated in comparison to established topoisomerase II inhibitors, notably the widely used anticancer drug etoposide. Research findings indicate that this compound is a potent enhancer of topoisomerase II-mediated DNA cleavage, with a potency nearly comparable to that of etoposide.
Furthermore, when compared to its close structural analog, CP-115,953, which has a cyclopropyl (B3062369) group at the N-1 position instead of an ethyl group, this compound is found to be less potent. CP-115,953 has been shown to be approximately twice as potent as etoposide in enhancing DNA cleavage. The cytotoxicity of these quinolone derivatives towards mammalian cells has been shown to correlate with their ability to stimulate topoisomerase II-mediated DNA cleavage. asm.org
Comparative Activity of Topoisomerase II Agents
| Compound | Primary Mechanism | Relative Potency in DNA Cleavage Enhancement |
|---|---|---|
| This compound | Enhances forward rate of DNA cleavage | Nearly as potent as Etoposide |
| CP-115,953 | Enhances forward rate of DNA cleavage | ~2x more potent than Etoposide |
| Etoposide | Inhibits DNA religation | Reference Agent |
Molecular Determinants of this compound Activity: A Structure-Function Perspective
Impact of N-1 Substituents on Topoisomerase II Modulation (e.g., Ethyl vs. Cyclopropyl)
The substituent at the N-1 position of the quinolone ring has a significant impact on the compound's activity. This compound possesses an ethyl group at this position. In contrast, its analog, CP-115,953, features a cyclopropyl group. Comparative studies have revealed that the substitution of the ethyl group with a cyclopropyl group at the N-1 position leads to a substantial increase in potency. It has been reported that this substitution can decrease the quinolone's IC50 for inhibiting topoisomerase II by approximately 40-fold, indicating a much stronger interaction with the enzyme. asm.org This suggests that the size and conformation of the N-1 substituent are crucial for optimal binding and modulation of topoisomerase II activity.
Influence of C-7 Substituents on Enzymatic Activity (e.g., 4'-hydroxyphenyl)
The substituent at the C-7 position of the quinolone ring is another critical determinant of activity, particularly against the mammalian enzyme. In this compound, this position is occupied by a 4'-hydroxyphenyl group. Research has strongly indicated that this C-7 ring substituent is vital for the potent activity of this class of quinolones against mammalian topoisomerase II. asm.org The aromatic nature of this group, along with the presence and specific placement of the hydroxyl group, are thought to contribute significantly to the drug's ability to enhance enzyme-mediated DNA cleavage. asm.org Alterations to this group have been shown to dramatically reduce the compound's efficacy. asm.org
Structure-Function Perspective of this compound Substituents
| Position | Substituent in this compound | Impact on Activity | Notes |
|---|---|---|---|
| N-1 | Ethyl | Contributes to activity, but is less potent than a cyclopropyl group. | Substitution with a cyclopropyl group (as in CP-115,953) increases potency significantly. asm.org |
| C-7 | 4'-hydroxyphenyl | Critical for high-potency activity against mammalian topoisomerase II. asm.org | The aromaticity and hydroxyl group are key features for this activity. asm.org |
Role of the C-8 Fluorine Group in Enhancing Potency
The substitution of a fluorine atom at the C-8 position of the quinolone ring is a critical structural feature that significantly enhances the pharmacological potency of compounds like this compound against eukaryotic topoisomerase II. nih.govasm.org Research into the structure-activity relationships of quinolone derivatives has demonstrated that the presence of this C-8 fluorine group contributes to both the increased ability to induce enzyme-mediated DNA cleavage and the inhibition of the enzyme's catalytic activity. nih.govresearchgate.net
This enhancement of DNA cleavage is a key mechanism by which these quinolones exert their cytotoxic effects. nih.gov They stabilize the transient covalent complexes formed between topoisomerase II and DNA, which are intermediates in the enzyme's catalytic cycle. ualberta.ca By stabilizing these cleavage complexes, the drugs effectively convert the enzyme into a cellular toxin that generates DNA strand breaks. asm.org The C-8 fluorine group plays a significant role in augmenting this specific activity. nih.gov
The following tables present data from studies on analogous quinolone compounds, illustrating the impact of the C-8 fluorine substitution on their interaction with topoisomerase II.
Table 1: Effect of C-8 Fluorine on Enhancement of DNA Cleavage
| Compound | C-8 Substituent | Relative Ability to Enhance DNA Cleavage |
|---|---|---|
| CP-115,953 | Fluorine | ~2.5-fold higher |
| CP-115,955 | Hydrogen | Baseline |
Data derived from a comparative study of CP-115,953 (the 6,8-difluoro parent compound) and CP-115,955 (lacking the C-8 fluorine). nih.gov
Table 2: Influence of C-8 Fluorine on Cytotoxicity
| Compound | C-8 Substituent | Relative Cytotoxicity |
|---|---|---|
| CP-115,953 | Fluorine | Higher |
| CP-115,955 | Hydrogen | Lower |
Comparative cytotoxicity observed in Chinese hamster ovary cells. nih.govresearchgate.net
While this compound itself is the N-1 ethyl-substituted derivative, the principles regarding the C-8 fluorine's role in potency are demonstrated through its close analogue, CP-115,953 (the N-1 cyclopropyl derivative). nih.govnih.gov The consistent findings across these related compounds underscore the C-8 fluorine as a key determinant of their potent activity against eukaryotic topoisomerase II. nih.govasm.org
In Vitro and Ex Vivo Research Methodologies and Findings for Cp 67804
Enzymatic Assays for Topoisomerase II Modulation
Enzymatic assays are fundamental to understanding how CP-67804 modulates the activity of topoisomerase II. These assays typically involve purified enzyme and a DNA substrate, allowing for controlled examination of specific steps in the topoisomerase II catalytic cycle.
DNA Cleavage Assay Systems (e.g., Plasmid DNA)
DNA cleavage assays are commonly employed to assess the ability of compounds like this compound to induce or enhance breaks in DNA mediated by topoisomerase II. A standard approach involves the use of plasmid DNA, such as supercoiled pBR322, as a substrate oup.comnih.govresearchgate.net. Topoisomerase II acts on supercoiled DNA, introducing transient double-strand breaks to facilitate topological changes oup.comresearchgate.netnih.gov. In the presence of a topoisomerase II-targeted agent that stabilizes the cleavage complex, these transient breaks become detectable.
In these assays, the conversion of supercoiled plasmid DNA to linear or nicked forms is monitored, typically by agarose (B213101) gel electrophoresis oup.comresearchgate.net. Increased levels of linear DNA indicate enhanced double-strand breaks mediated by the enzyme in the presence of the compound oup.comresearchgate.net. Studies have shown that this compound effectively enhances DNA cleavage mediated by eukaryotic topoisomerase II nih.govmedchemexpress.comchemsrc.commedchemexpress.com. Specifically, this compound has been demonstrated to induce topoisomerase II-mediated DNA cleavage by enhancing both pre- and post-strand DNA breaks oup.comnih.gov.
Catalytic DNA Strand Passage Activity Assessment
Beyond DNA cleavage, topoisomerase II also catalyzes the passage of one DNA segment through a transient break in another, a process essential for relaxing supercoiled DNA, unknotting, and untangling chromosomes researchgate.netnih.govresearchgate.net. Assays assessing catalytic DNA strand passage activity, such as DNA relaxation or decatenation assays, are used to determine if a compound inhibits this fundamental enzymatic function oup.comnih.govasm.org.
While this compound is primarily known for enhancing DNA cleavage, some quinolones have also been found to inhibit the catalytic DNA strand passage activity oup.comnih.gov. Comparisons with other quinolone derivatives indicate that the enhancement of DNA cleavage and the inhibition of catalytic strand passage are two distinct activities that can be differentially influenced by structural modifications nih.govasm.orgpatsnap.com. For instance, removal of a C-8 fluorine group in related compounds reduced the ability to inhibit topoisomerase II-catalyzed DNA relaxation nih.govasm.org.
Evaluation of Enzyme-DNA Cleavage Complex Stabilization
Topoisomerase II inhibitors can be broadly classified based on their mechanism of action on the enzyme-DNA complex nih.govresearchgate.net. Some, known as topoisomerase II poisons, stabilize the covalent enzyme-DNA cleavage complex, increasing the persistence of DNA breaks nih.govresearchgate.net. Others, referred to as catalytic inhibitors, interfere with other steps of the catalytic cycle without necessarily increasing cleavage complex levels researchgate.net.
Research indicates that this compound enhances topoisomerase II-mediated DNA breakages by increasing the enzyme's forward rate of cleavage medchemexpress.comchemsrc.com. This mechanism contrasts with that of some other topoisomerase II poisons, such as etoposide (B1684455), which primarily stabilize the cleavage complex by inhibiting the DNA religation step nih.govasm.org. Studies comparing this compound with etoposide have shown that while both enhance DNA cleavage, this compound does not significantly impair the enzyme's ability to religate cleaved DNA nih.govasm.org. This suggests this compound stabilizes the cleavage complex through a distinct mechanism, primarily by favoring the cleavage step over religation nih.govasm.org.
Cellular Research Models for Investigating this compound Effects
Cellular research models are crucial for evaluating the effects of this compound in a more complex biological context, allowing for the assessment of cellular responses to topoisomerase II modulation and DNA damage.
Induction of DNA Breaks and Associated Cellular Responses
As a topoisomerase II-targeted agent that enhances DNA cleavage, this compound is expected to induce DNA breaks in cells oup.comnih.govchemsrc.commedchemexpress.com. The induction of DNA breaks by topoisomerase II poisons triggers a cascade of cellular responses known as the DNA damage response (DDR) numberanalytics.comnih.govnih.gov. The DDR involves complex signaling pathways aimed at detecting, signaling, and repairing DNA lesions to maintain genome stability numberanalytics.comnih.govnih.govresearchgate.net. Techniques such as the comet assay or detection of phosphorylated H2AX (γH2AX foci) can be used to assess the presence of DNA breaks in cells treated with this compound researchgate.netchampionsoncology.com. High concentrations of enzyme-DNA cleavage complexes induced by such agents can lead to DNA damage and ultimately trigger cell death pathways nih.govresearchgate.netliverpool.ac.uk.
Investigation of Cell Proliferation and Viability in Cell Lines (e.g., Chinese Hamster Ovary cells)
The impact of this compound on cellular proliferation and viability is a key aspect of its characterization. Chinese hamster ovary (CHO) cells have been utilized in studies to assess the cytotoxic effects of this compound nih.govnih.govasm.org. These studies typically involve treating cell cultures with varying concentrations of the compound and measuring parameters such as viable cell density and percentage of viable cells over time expressionsystems.comresearchgate.netsigmaaldrich.comnih.govbiorxiv.org.
Research has shown that this compound is cytotoxic to wild-type CHO cells nih.govasm.org. Comparisons with other quinolone derivatives and known topoisomerase II inhibitors like etoposide have been made to understand the relative potency of this compound in reducing cell viability nih.govasm.org. The ability of quinolones to inhibit catalytic strand passage has been suggested to enhance their cytotoxic potential towards eukaryotic cells nih.govasm.org. Studies using resistant cell lines, such as epipodophyllotoxin-resistant CHO cells, have also been conducted to investigate potential mechanisms of resistance and confirm topoisomerase II as a physiological target for this compound in mammalian cells nih.gov.
Here is a summary of comparative data on the potency of this compound and related compounds in enhancing DNA cleavage and their cytotoxicity in CHO cells:
| Compound | Relative Potency (DNA Cleavage Enhancement vs. Etoposide) | Cytotoxicity (EC50 in wild-type CHO cells) | Cross-resistance in VpmR-5 CHO cells (fold) |
| Etoposide | 1.0 | Not specified in snippets | ~12-fold nih.gov |
| This compound | ~80% as potent as etoposide asm.org | Not specified in snippets | ~3.7-fold nih.gov |
| CP-115,953 | ~2 times more potent than etoposide nih.govasm.org | ~9 µM asm.org | ~1.3-fold nih.gov |
| CP-115,955 | ~2.5-fold less potent than CP-115,953 nih.govasm.org | ~20 µM asm.org | Not specified in snippets |
Note: EC50 values and direct comparisons were not available for all compounds in the provided snippets. The table compiles data where available.
Analysis of Cross-Resistance Mechanisms in Established Cell Lines (e.g., VpmR-5)
Studies have investigated the cytotoxic effects of this compound in established cell lines, including wild-type Chinese hamster ovary (CHO) cells and the VpmR-5 line. nih.gov VpmR-5 is a CHO cell line that has demonstrated resistance to epipodophyllotoxins. nih.gov
Evaluation of this compound's activity in these cell lines revealed that VpmR-5 cells exhibited cross-resistance to the compound. nih.gov Specifically, the VpmR-5 line showed approximately 3.7-fold cross-resistance to this compound. nih.gov This level of cross-resistance was less pronounced compared to that observed for etoposide, a representative epipodophyllotoxin, which showed approximately 12-fold resistance in the VpmR-5 line. nih.gov The presence of cross-resistance in the VpmR-5 cell line indicates that topoisomerase II is a physiological target for this compound in mammalian cells. nih.gov
The cytotoxic effects were also assessed in wild-type CHO cells, where this compound demonstrated cytotoxicity. nih.gov
| Cell Line | Compound | Fold Cross-Resistance (vs. Wild-Type CHO) |
| VpmR-5 (Epipodophyllotoxin-Resistant CHO) | This compound | ~3.7 |
| VpmR-5 (Epipodophyllotoxin-Resistant CHO) | Etoposide | ~12 |
Biochemical Characterization of this compound Interaction
Biochemical studies have characterized the interaction of this compound with its molecular target, topoisomerase II. This compound is identified as a topoisomerase II-targeted agent.
Investigations into the effects of this compound on the enzymatic activities of eukaryotic topoisomerase II, such as Drosophila melanogaster topoisomerase II, have shown that this compound enhances the enzyme's DNA cleavage activities. nih.gov This enhancement includes both pre- and post-strand passage DNA cleavage. nih.gov this compound was found to be nearly as potent as etoposide in enhancing DNA cleavage. nih.gov
A key distinction in the mechanism of action compared to etoposide lies in the religation step of the topoisomerase II catalytic cycle. While etoposide stabilizes enzyme-DNA cleavage complexes primarily by inhibiting topoisomerase II-mediated DNA religation, this compound did not impair the enzyme's ability to religate cleaved DNA. nih.gov These findings suggest that this compound and related quinolone derivatives may represent a novel class of topoisomerase II-targeted drugs. nih.gov this compound increases topoisomerase II-mediated DNA breakages by enhancing the enzyme's forward rate of cleavage.
Protein-DNA Interactions and Complex Formation
As a topoisomerase II-targeted agent that enhances DNA cleavage, this compound influences the protein-DNA interactions mediated by this enzyme. Topoisomerase II is crucial for managing DNA topology and functions by creating transient double-strand breaks in DNA, passing another DNA segment through the break, and then religating the cleaved DNA strands. nih.gov This process involves the formation of transient enzyme-DNA complexes, including the cleaved complex.
This compound's ability to enhance topoisomerase II-mediated DNA cleavage indicates that it affects the equilibrium of the enzyme-DNA cleavage complex, shifting it towards the cleaved state. nih.gov This suggests an interaction with the topoisomerase II-DNA complex.
While direct studies specifically detailing the ternary complex formation of this compound with topoisomerase II and DNA were not explicitly found, research on other fluoroquinolones and their interaction with topoisomerase II in the presence of UV irradiation has suggested the possible formation of a ternary structure involving the fluoroquinolone, DNA, and enzyme. This provides a precedent for how quinolone derivatives can participate in such complexes. Understanding protein-DNA interactions and complex formation is fundamental to elucidating the mechanism of action of drugs targeting these processes.
Assessment of Photochemical Genotoxicity and Reactive Oxygen Species Involvement
Some fluoroquinolone antibiotics are known to exhibit photochemical toxic and mutagenic effects upon exposure to ultraviolet (UV) radiation. Reactive oxygen species (ROS) have been implicated as potential mediators in the phototoxicity and genotoxicity associated with some fluoroquinolones.
However, studies investigating the inhibition of human topoisomerase IIα by certain fluoroquinolones in the presence of UVA irradiation have indicated that reactive oxygen species were not involved in the observed topoisomerase inhibition mechanism in those specific instances. This suggests that while ROS can be generated by some fluoroquinolones under UV light and contribute to general phototoxicity, their direct role in the mechanism of topoisomerase II inhibition by these compounds under photochemical conditions may be limited or absent.
Information specifically detailing the assessment of photochemical genotoxicity or the involvement of reactive oxygen species for this compound was not prominently featured in the reviewed literature. However, the general context of fluoroquinolone photochemistry and the findings regarding the lack of ROS involvement in the topoisomerase inhibition by some related compounds under irradiation provide relevant background for considering these aspects in relation to this compound.
Structure Activity Relationship Sar Studies and Analogs of Cp 67804
Elucidation of Structural Features Critical for Eukaryotic Topoisomerase II Activity
Studies on quinolone derivatives, including CP-67804 and CP-115,953, have demonstrated their ability to enhance eukaryotic topoisomerase II-mediated DNA cleavage. medchemexpress.comnih.gov Unlike some other topoisomerase II inhibitors like etoposide (B1684455), which primarily stabilize the enzyme-DNA cleavage complex by inhibiting religation, this compound and CP-115,953 enhance both pre- and post-strand passage DNA cleavage activities without significantly impairing DNA religation. nih.gov This suggests a distinct mechanism of interaction with the enzyme.
The quinolone nucleus, a core structural feature of these compounds, is essential for their activity. The placement and nature of substituents on this core significantly influence their potency against eukaryotic topoisomerase II. For instance, the presence of a C-8 fluorine atom has been shown to increase the potency of quinolone derivatives against eukaryotic topoisomerase II and mammalian cells. nih.gov Comparisons between CP-115,955 (with a C-8 fluorine) and CP-115,953 (without a C-8 fluorine) indicate that this substitution enhances the ability of the quinolone to stimulate enzyme-mediated DNA cleavage. nih.gov
The substituent at the N-1 position also plays a role. This compound, which has an ethyl group at N-1, and CP-115,953, with a cyclopropyl (B3062369) group at N-1, are both derivatives of the same difluoro parent compound and exhibit potent effects on eukaryotic topoisomerase II. nih.govnih.gov CP-115,953 was found to be approximately two times more potent than etoposide in enhancing DNA cleavage, while this compound was nearly as potent as etoposide. nih.gov
The C-7 substituent is another critical determinant of potency towards eukaryotic topoisomerase II. Studies with CP-115,953, which has a 4-hydroxyphenyl group at C-7, highlight the importance of this position. asm.orgpsu.edu The specific spatial characteristics of the C-7 substituent can influence the productive interaction with the enzyme. asm.orgpsu.edu
Rational Design and Synthesis of this compound Analogs
The understanding gained from SAR studies guides the rational design and synthesis of this compound analogs. Rational design involves using structural information and biological activity data to predict how modifications to the molecule will affect its interaction with topoisomerase II. This approach aims to create new compounds with improved efficacy, reduced off-target effects, or altered mechanisms of action.
While specific details on the rational design and synthesis of this compound analogs are not extensively detailed in the provided search results, the general principles of rational drug design in the context of topoisomerase inhibitors and quinolone derivatives involve:
Modifying substituents at key positions (e.g., N-1, C-7, C-8) identified in SAR studies to optimize interactions with the topoisomerase II enzyme.
Synthesizing libraries of compounds with variations at these positions to explore the chemical space around the lead structure (this compound).
Utilizing synthetic strategies that allow for the efficient introduction of diverse functional groups at the desired positions on the quinolone core.
The development of this compound and CP-115,953, with their 4-hydroxyphenyl substituent at the C-7 position, exemplifies the optimization efforts in designing anti-topoisomerase II quinolones. core.ac.uk
Comparative SAR Analysis Across Quinolone Derivatives (e.g., CP-115,953, CP-115,955, CP-67,015)
Comparing the activities of different quinolone derivatives provides valuable insights into the SAR.
This compound vs. CP-115,953: Both are potent enhancers of eukaryotic topoisomerase II-mediated DNA cleavage. nih.gov CP-115,953 (N-1 cyclopropyl) is generally more potent than this compound (N-1 ethyl). nih.gov This suggests that the cyclopropyl substituent at N-1 is more favorable for potent topoisomerase II interaction than the ethyl group.
CP-115,955 vs. CP-115,953: These compounds differ at the C-8 position (fluorine in CP-115,955, hydrogen in CP-115,953). CP-115,955, with the C-8 fluorine, shows increased potency against eukaryotic topoisomerase II and greater cytotoxicity compared to CP-115,953. nih.gov This highlights the positive impact of a C-8 fluorine on activity.
CP-67,015: CP-67,015, another quinolone derivative, has been shown to inhibit the catalytic DNA strand passage activity of topoisomerase II. oup.com This indicates that different quinolones can influence distinct aspects of the topoisomerase II catalytic cycle.
The comparative analysis reveals that modifications at the N-1, C-7, and C-8 positions of the quinolone core significantly impact their potency and mechanism of action against eukaryotic topoisomerase II.
Here is a table summarizing some comparative data:
| Compound | N-1 Substituent | C-8 Substituent | Effect on Eukaryotic Topoisomerase II | Relative Potency (vs. Etoposide for DNA Cleavage Enhancement) |
| This compound | Ethyl | Fluorine | Enhances DNA cleavage | Nearly as potent |
| CP-115,953 | Cyclopropyl | Fluorine | Enhances DNA cleavage | Approximately 2 times more potent |
| CP-115,955 | Cyclopropyl | Hydrogen | Enhances DNA cleavage, less potent than CP-115,953; reduced cytotoxicity compared to CP-115,953 nih.gov | Lower than CP-115,953 |
| CP-67,015 | Not specified | Not specified | Inhibits catalytic DNA strand passage activity | Not directly comparable in the provided text |
Computational and In Silico Approaches in Predicting Topoisomerase II Interactions
Computational and in silico methods play an increasingly important role in understanding and predicting the interactions of compounds like this compound with target enzymes such as eukaryotic topoisomerase II. mdpi.complos.org Techniques such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) modeling are employed. mdpi.comimist.ma
Molecular docking can predict the binding sites of molecules on the topoisomerase II enzyme and estimate binding energies, providing insights into the strength and nature of the interaction. mdpi.comimist.ma This can help in understanding why certain structural features are critical for activity.
QSAR models aim to establish a mathematical relationship between the structural properties of a series of compounds and their biological activity. mdpi.com By analyzing the structural descriptors of this compound and its analogs and correlating them with their observed activity against topoisomerase II, QSAR models can help predict the activity of new, unsynthesized analogs. mdpi.com
These computational approaches complement experimental SAR studies by providing a theoretical framework for understanding interactions and guiding the design of new compounds with a higher probability of desired activity. mdpi.comresearchgate.net While specific computational studies focused solely on this compound were not prominently found, the application of these methods to topoisomerase II inhibitors and quinolone derivatives in general is well-established. mdpi.complos.orgimist.mafrontiersin.org
Advanced Research Perspectives and Experimental Paradigms for Cp 67804
Utilization of Model Organism Systems (e.g., Drosophila melanogaster Topoisomerase II)
Model organisms play a crucial role in deciphering the biological effects of compounds like CP-67804 and understanding the fundamental processes they target. Drosophila melanogaster, the fruit fly, is a widely used model system in biological research due to its genetic tractability, relatively low cost for high-throughput studies, and significant conservation of genes and biological pathways with humans researchgate.netttu.edumdpi.com.
Specifically, Drosophila melanogaster Topoisomerase II (Top2) is a key enzyme involved in essential DNA processes such as replication and chromosome segregation nih.govplos.org. Studies utilizing Drosophila have provided insights into the physiological functions of Topoisomerase II, including its role in resolving DNA entanglements during meiosis and maintaining chromosome structure nih.govplos.org. Research comparing CP-115,955 with CP-115,953 and CP-67,804, the N-1 ethyl-substituted derivative of the difluoro parent compound, has indicated that alterations of ring substituents can differentially influence the two intrinsic activities of quinolone-based drugs towards topoisomerase II: enhancement of DNA cleavage and inhibition of catalytic strand passage researchgate.net. These correlations between biochemical and cytological activities suggest that the ability to inhibit catalytic strand passage enhances the cytotoxic potential of quinolones in eukaryotic cells researchgate.net.
Exploration of this compound in Combination with Other Investigational Agents (e.g., Camptothecin)
Combination therapy is a common strategy in the development of treatments, particularly in the context of diseases like cancer, to enhance efficacy, overcome resistance, and reduce toxicity researchgate.netmdpi.com. Exploring this compound in combination with other investigational agents, such as Camptothecin (B557342), represents a relevant research avenue.
Camptothecin (CPT) is a well-established topoisomerase I inhibitor mdpi.comwikipedia.orgnih.gov. It exerts its effects by stabilizing the covalent complex between topoisomerase I and DNA, leading to DNA damage mdpi.comwikipedia.org. Given that this compound is associated with Topoisomerase II inhibition researchgate.net, investigating its combination with a Topoisomerase I inhibitor like Camptothecin could explore the potential for synergistic effects by simultaneously targeting both type I and type II topoisomerases researchgate.net.
Studies have investigated the combination of quinolones, which include this compound researchgate.net, with camptothecins. For instance, research has shown that certain fluoroquinolones, while primarily known for inhibiting topoisomerase II, can also slightly inhibit purified topoisomerase I activity and, in combination with camptothecin, lead to a greater reduction in enzyme activity researchgate.net. Furthermore, the combination of moxifloxacin (B1663623) (a fluoroquinolone) with camptothecin has been shown to enhance cytotoxic activity and increase apoptosis in certain cell lines compared to camptothecin alone researchgate.net. These findings suggest that combinations of quinolone-based compounds like this compound with camptothecin or its derivatives warrant further investigation to determine their potential synergistic effects and mechanisms of interaction researchgate.net.
Future Directions in Topoisomerase II-Targeted Compound Research
Future directions in the research of Topoisomerase II-targeted compounds, including those related to this compound, are likely to focus on several key areas. There is a growing interest in identifying and developing catalytic inhibitors of Topoisomerase II, which prevent the enzyme from carrying out its function without necessarily causing DNA cleavage, in contrast to topoisomerase II poisons that stabilize cleavage complexes and induce DNA breaks researchgate.netnih.gov. This shift is driven by concerns about the DNA-damaging potential and associated toxicities of topoisomerase II poisons nih.gov.
Research will likely continue to utilize model organisms like Drosophila melanogaster to understand the in vivo effects of novel Topoisomerase II inhibitors and their impact on fundamental biological processes researchgate.netttu.edumdpi.comnih.govplos.org. The use of advanced genetic tools and imaging techniques in these models can provide valuable insights into the cellular and developmental consequences of Topoisomerase II modulation.
High-throughput screening will remain a critical tool for discovering new chemical scaffolds with Topoisomerase II inhibitory activity and for identifying compounds that can modulate the activity of existing inhibitors researchgate.netmdpi.com. This includes screening for compounds that overcome resistance mechanisms or enhance the selectivity of Topoisomerase II targeting.
Further exploration of combination therapies involving Topoisomerase II inhibitors with other agents, such as DNA damage repair pathway inhibitors or other targeted therapies, is also a significant future direction researchgate.netmdpi.comnih.gov. The concept of synthetic lethality, where the combination of two agents is more effective than either agent alone, holds promise for developing more potent and less toxic treatment strategies nih.gov.
Finally, research will likely delve deeper into the structural biology of Topoisomerase II and its interactions with inhibitors, including compounds like this compound, to inform the rational design of more potent and selective agents researchgate.net. Understanding the subtle differences in how compounds bind to and affect Topoisomerase II activity will be crucial for developing the next generation of Topoisomerase II-targeted therapies.
Q & A
Basic Question
- Reproducibility : Document synthesis protocols with granular detail, including reagent sources (e.g., purity grades, vendor locations), reaction conditions, and purification methods .
- Validation : Use orthogonal techniques (e.g., NMR, HPLC-MS) to confirm compound identity and purity .
- Controls : Include negative/positive controls to isolate this compound’s specific effects from background noise .
How should researchers address contradictory findings in this compound’s pharmacokinetic (PK) or pharmacodynamic (PD) data across studies?
Advanced Question
- Principal contradiction analysis : Identify the dominant factor influencing discrepancies (e.g., bioavailability differences due to formulation variants) and design experiments to isolate its impact .
- Iterative validation : Replicate conflicting results under standardized conditions (e.g., fixed dosing regimens, uniform animal models) to rule out methodological variability .
- Meta-analysis : Statistically pool data from independent studies to assess heterogeneity and adjust for confounding variables (e.g., species-specific metabolism) .
What statistical and computational strategies are recommended to reconcile this compound’s efficacy disparities across in vivo models?
Advanced Question
- Multivariate analysis : Apply ANOVA or mixed-effects models to quantify the contribution of variables like dosage, administration route, or genetic background to observed efficacy differences .
- Dose-response modeling : Use tools like GraphPad Prism to compare EC₅₀ values across models and identify non-linear relationships .
- Machine learning : Train classifiers on high-dimensional datasets (e.g., transcriptomic profiles) to predict this compound’s context-dependent activity .
How can researchers ensure ethical and methodologically sound data collection for this compound’s toxicity profiling?
Basic Question
- Ethical compliance : Obtain institutional review board (IRB) approval for in vivo studies and adhere to ARRIVE guidelines for preclinical reporting .
- Bias mitigation : Use blinding during data collection and analysis to minimize observer bias .
- Data triangulation : Combine quantitative assays (e.g., histopathology scoring) with qualitative methods (e.g., behavioral observations) to strengthen conclusions .
What strategies validate this compound’s target specificity amid potential off-target interactions?
Advanced Question
- Competitive binding assays : Use radioligand displacement or surface plasmon resonance (SPR) to quantify this compound’s affinity against related targets .
- CRISPR/Cas9 knockouts : Validate target dependence by observing loss of efficacy in genetically modified cell lines .
- Proteome-wide profiling : Employ chemoproteomics to identify off-target binding partners and assess selectivity .
How should a literature review on this compound balance primary and secondary sources while avoiding unreliable data?
Basic Question
- Source prioritization : Rely on peer-reviewed journals and avoid non-academic platforms (e.g., ) .
- Critical appraisal : Evaluate methodological rigor in primary studies (e.g., sample size, control groups) and flag conflicts of interest .
- Synthesis frameworks : Use PRISMA guidelines to systematically map evidence gaps and biases in existing this compound research .
What methodologies resolve contradictions between in vitro and in vivo efficacy data for this compound?
Advanced Question
- PK/PD integration : Model in vitro IC₅₀ values against in vivo plasma concentrations to assess translational relevance .
- Tissue penetration studies : Measure this compound’s distribution in target organs via LC-MS to explain efficacy gaps .
- 3D organoid models : Bridge the in vitro-in vivo gap using human-derived organoids to mimic physiological complexity .
How to design a research proposal for this compound that aligns with funding agency priorities while maintaining scientific novelty?
Basic Question
- Stakeholder alignment : Frame hypotheses around unmet needs (e.g., resistance mechanisms in cancer therapy) highlighted in agency RFPs .
- Innovation metrics : Use bibliometric tools (e.g., SciFinder) to demonstrate this compound’s novelty relative to patent and publication landscapes .
- Milestone-driven timelines : Break projects into phases (e.g., synthesis → in vitro screening → murine PK) with go/no-go criteria .
What quality control measures are essential for ensuring this compound’s batch-to-batch consistency in preclinical studies?
Advanced Question
- Analytical standardization : Implement USP/ICH guidelines for stability testing (e.g., forced degradation under heat/humidity) .
- Reference standards : Cross-validate each batch against a certified reference material (CRM) using validated assays .
- Documentation : Maintain electronic lab notebooks (ELNs) with raw data trails for audits and reproducibility checks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
